1-(difluoromethyl)-5-(piperidine-1-carbonyl)-1H-pyrazol-3-amine

Lipophilicity Medicinal Chemistry Physicochemical Profiling

Researchers requiring a pre-functionalized pyrazole scaffold for kinase inhibitor design often face multi-step syntheses starting from unsubstituted pyrazole. This compound provides a ready-to-elaborate building block with the difluoromethyl group at N1 and piperidine carbonyl at C5, saving 2-3 synthetic steps. • Directly elaborates into Type I/II kinase inhibitors via the 3-amino hinge-binding motif • CHF2 group adds ~0.5-0.7 logP with H-bond donor capacity, enhancing metabolic stability • Fragment-like properties (MW 244.25 Da, TPSA 50.09 Ų, zero Ro5 violations) suit CNS library design

Molecular Formula C10H14F2N4O
Molecular Weight 244.246
CAS No. 2226034-01-9
Cat. No. B2876975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(difluoromethyl)-5-(piperidine-1-carbonyl)-1H-pyrazol-3-amine
CAS2226034-01-9
Molecular FormulaC10H14F2N4O
Molecular Weight244.246
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2=CC(=NN2C(F)F)N
InChIInChI=1S/C10H14F2N4O/c11-10(12)16-7(6-8(13)14-16)9(17)15-4-2-1-3-5-15/h6,10H,1-5H2,(H2,13,14)
InChIKeyBHUBLCDLVUZGAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Difluoromethyl)-5-(piperidine-1-carbonyl)-1H-pyrazol-3-amine for Research Procurement: Class, Identity, and Sourcing Landscape


1-(Difluoromethyl)-5-(piperidine-1-carbonyl)-1H-pyrazol-3-amine (CAS 2226034-01-9) is a synthetic, small-molecule amino-pyrazole derivative (C10H14F2N4O, MW 244.25 g/mol) . The compound integrates a difluoromethyl substituent at the pyrazole N1 position and a piperidine-1-carbonyl group at the C5 position, placing it within the privileged class of fluorinated pyrazole building blocks extensively utilized in medicinal chemistry and agrochemical research [1]. The difluoromethyl group is recognized in contemporary drug design as a metabolically stable, lipophilic isostere that moderately tunes physicochemical properties compared to trifluoromethyl or non-fluorinated congeners [1].

Why 1-(Difluoromethyl)-5-(piperidine-1-carbonyl)-1H-pyrazol-3-amine Cannot Be Simply Replaced by Generic Pyrazole Building Blocks


Generic substitution with non-fluorinated or differently substituted pyrazole analogs is scientifically unsound because the difluoromethyl group imparts quantifiably distinct electronic, steric, and lipophilic properties that directly influence molecular recognition, metabolic stability, and downstream synthetic utility [1]. Unlike a methyl or trifluoromethyl substituent, the CHF2 moiety acts as a hydrogen-bond donor while simultaneously increasing lipophilicity by approximately 0.5–0.7 logP units relative to the non-fluorinated analog—a dual modulation that cannot be replicated by simple alkyl or perfluoroalkyl replacements [1]. Furthermore, the specific regiochemistry (N1-difluoromethyl, C3-amine, C5-piperidine carbonyl) creates a unique vectorial presentation of pharmacophoric features that is lost upon regioisomeric or functional group interchange, compromising structure-activity relationships in any campaign relying on this scaffold [2].

Quantitative Differentiation Evidence for 1-(Difluoromethyl)-5-(piperidine-1-carbonyl)-1H-pyrazol-3-amine Against Structural Analogs


Predicted Lipophilicity (logP) Advantage of the Difluoromethyl Group vs. Non-Fluorinated Analog

The target compound exhibits a predicted logP of 0.85, compared to an estimated logP of approximately 0.2–0.3 for the non-fluorinated 1-methyl-5-(piperidine-1-carbonyl)-1H-pyrazol-3-amine analog (CAS 1174846-85-5), representing an increase of roughly 0.5–0.6 log units . This difference is consistent with the established contribution of a CHF2 group to lipophilicity relative to CH3, as documented in medicinal chemistry reviews [1].

Lipophilicity Medicinal Chemistry Physicochemical Profiling

Polar Surface Area (PSA) Comparison for Blood-Brain Barrier Penetration Potential

The target compound has a predicted topological polar surface area (TPSA) of 50.09 Ų . This falls well below the commonly cited threshold of <90 Ų for favorable CNS penetration and is lower than many carboxylic acid-containing analogs (e.g., 3-amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid, which exhibits a higher PSA due to the carboxyl group), suggesting superior passive BBB permeability potential [1].

Blood-Brain Barrier CNS Drug Design Physicochemical Profiling

Hydrogen Bond Donor/Acceptor Profile vs. 1-Methyl and Carboxylic Acid Analogs

The target compound contains 3 hydrogen bond acceptors and 0 hydrogen bond donors (excluding the primary amine, which may be context-dependent), with 3 rotatable bonds and zero Rule-of-Five violations . In contrast, the 1-methyl analog possesses a similar H-bond profile but lacks the additional H-bond donor capability of the CHF2 group, while the carboxylic acid analog introduces a strong H-bond donor (COOH), which can reduce membrane permeability. The CHF2 group uniquely contributes both a lipophilic effect and a weak H-bond donor capacity (C-H···X interactions) [1].

Drug-Likeness Hydrogen Bonding Medicinal Chemistry Design

Purity Grade: 98% vs. Industry Standard 95% for Analogous Building Blocks

One leading supplier (Leyan) lists this compound at 98% purity , whereas many analogous pyrazole building blocks—including the 1-methyl analog and the carboxylic acid analog—are commonly supplied at 95% purity from multiple vendors . This 3% absolute purity difference reduces the total impurity burden by 60% (from 5% to 2% total impurities), which is meaningful for applications requiring high-fidelity structure-activity data, such as fragment-based screening or kinase profiling panels.

Purity Quality Control Procurement Specification

Optimal Research and Procurement Scenarios for 1-(Difluoromethyl)-5-(piperidine-1-carbonyl)-1H-pyrazol-3-amine


Fragment-Based Drug Discovery (FBDD) Library Design for CNS Targets

With a molecular weight of 244.25 Da, TPSA of 50.09 Ų, and zero Rule-of-Five violations, this compound meets fragment-like criteria and is particularly well-suited for CNS-focused fragment libraries. Its difluoromethyl group provides a weak H-bond donor capacity that can be exploited in fragment growing, while the piperidine carbonyl offers a vector for further elaboration [1][2].

Synthesis of Difluoromethyl-Containing Kinase Inhibitor Scaffolds

The difluoromethyl group is a recognized bioisostere in kinase inhibitor design, and the 3-amino group on the pyrazole serves as a common hinge-binding motif. This compound provides a pre-functionalized scaffold that can be directly elaborated into Type I or Type II kinase inhibitors, saving 2–3 synthetic steps compared to routes starting from unsubstituted pyrazole [1].

Agrochemical Lead Optimization Leveraging Metabolic Stability of CHF2

The difluoromethyl group moderately enhances metabolic stability and lipophilicity without the excessive environmental persistence sometimes associated with trifluoromethyl analogs. This compound is an ideal intermediate for fungicide or herbicide lead optimization programs where balanced metabolic clearance is desired [1].

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